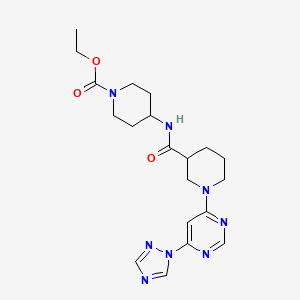
ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C20H28N8O3 and its molecular weight is 428.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of the Compound
The compound is characterized by a complex structure that includes a triazole ring, pyrimidine moiety, and piperidine units. These structural features are known to contribute to various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Research indicates that compounds featuring triazole and pyrimidine rings often exhibit antimicrobial properties . For instance, derivatives of triazoles have shown effectiveness against a range of pathogens. The presence of the triazole moiety in this compound suggests potential activity against fungal infections, similar to other triazole derivatives which have been documented for their antifungal efficacy .
Anticancer Activity
The compound's structure may also confer anticancer properties . Studies have demonstrated that pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis pathways and cell cycle arrest. For example, compounds with similar scaffolds have been reported to induce apoptosis in cancer cells by activating caspase pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is supported by its structural similarity to known anti-inflammatory agents. Triazole derivatives have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : Many triazole compounds act as inhibitors of enzymes critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : The compound may interact with specific receptors involved in inflammatory responses or cancer progression.
- Cell Signaling Pathways : It could influence key signaling pathways like MAPK or PI3K/Akt, which are crucial for cell survival and proliferation.
Case Studies and Research Findings
Eigenschaften
IUPAC Name |
ethyl 4-[[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carbonyl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N8O3/c1-2-31-20(30)26-8-5-16(6-9-26)25-19(29)15-4-3-7-27(11-15)17-10-18(23-13-22-17)28-14-21-12-24-28/h10,12-16H,2-9,11H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLYXNAZAXYIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














